molecular formula C21H26N2O B4559883 N-(2,3-dihydro-1H-inden-5-yl)-N'-[1-(4-propylphenyl)ethyl]urea

N-(2,3-dihydro-1H-inden-5-yl)-N'-[1-(4-propylphenyl)ethyl]urea

Cat. No.: B4559883
M. Wt: 322.4 g/mol
InChI Key: CFQVMHOYZYAUTN-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-5-yl)-N’-[1-(4-propylphenyl)ethyl]urea is a synthetic organic compound that belongs to the class of urea derivatives

Properties

IUPAC Name

1-(2,3-dihydro-1H-inden-5-yl)-3-[1-(4-propylphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O/c1-3-5-16-8-10-17(11-9-16)15(2)22-21(24)23-20-13-12-18-6-4-7-19(18)14-20/h8-15H,3-7H2,1-2H3,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFQVMHOYZYAUTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(C)NC(=O)NC2=CC3=C(CCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-N’-[1-(4-propylphenyl)ethyl]urea typically involves the reaction of an appropriate amine with an isocyanate or a carbodiimide. The reaction conditions may include:

    Solvent: Common solvents such as dichloromethane or toluene.

    Temperature: The reaction may be carried out at room temperature or under reflux conditions.

    Catalysts: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness. Specific details would depend on the industrial setup and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1H-inden-5-yl)-N’-[1-(4-propylphenyl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-N’-[1-(4-propylphenyl)ethyl]urea would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dihydro-1H-inden-5-yl)-N’-[1-(4-methylphenyl)ethyl]urea
  • N-(2,3-dihydro-1H-inden-5-yl)-N’-[1-(4-ethylphenyl)ethyl]urea

Uniqueness

N-(2,3-dihydro-1H-inden-5-yl)-N’-[1-(4-propylphenyl)ethyl]urea may exhibit unique properties such as enhanced binding affinity or selectivity for certain biological targets compared to its analogs. These differences can be attributed to variations in the substituent groups, which affect the compound’s overall shape, electronic distribution, and hydrophobicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,3-dihydro-1H-inden-5-yl)-N'-[1-(4-propylphenyl)ethyl]urea
Reactant of Route 2
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N-(2,3-dihydro-1H-inden-5-yl)-N'-[1-(4-propylphenyl)ethyl]urea

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